molecular formula C21H11N3O5S2 B2695858 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 391867-25-7

5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2695858
CAS No.: 391867-25-7
M. Wt: 449.46
InChI Key: VLEAZIBPQSXKMN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a nitro group, a chromen-3-yl group, a thiazol-2-yl group, and a benzo[b]thiophene-2-carboxamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the nitro group could potentially introduce some steric hindrance, affecting the overall shape of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Novel organic ligands related to 5-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide have been synthesized and used to create copper(II), cobalt(II), and nickel(II) complexes. The structural details of these complexes were elucidated using single-crystal X-ray diffraction, showing a distorted triangular bipyramidal geometry around the copper(II) ions (Myannik et al., 2018).

Synthesis Techniques

  • An ultrasound-promoted synthesis method has been used for the rapid creation of novel thiazole derivatives bearing a coumarin nucleus. This method demonstrates the versatility and efficiency of such synthesis techniques in producing these compounds (Gomha & Khalil, 2012).

Applications in Coordination Networks

  • The use of tetrazolate-based tectons, which are structurally similar to this compound, has been explored in the formation of chiral coordination networks. The effects of different substituents on the structural topologies and nonlinear optical properties of these networks have been investigated (Liao et al., 2013).

Potential in Antitubercular Activity

  • Derivatives of 2-amino-5-nitrothiazole, structurally related to this compound, have been synthesized and evaluated for their antitubercular activities, highlighting the potential medical applications of these compounds (Samadhiya et al., 2013).

Electrochemical Investigations

  • The electrochemical properties of synthesized ligands and their complexes, including those similar to this compound, have been explored using cyclic voltammetry. This highlights the potential application of these compounds in electrochemical devices and sensors (Myannik et al., 2018).

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. This could include investigating its potential biological activity and optimizing its synthesis .

Properties

IUPAC Name

5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11N3O5S2/c25-19(18-9-12-7-13(24(27)28)5-6-17(12)31-18)23-21-22-15(10-30-21)14-8-11-3-1-2-4-16(11)29-20(14)26/h1-10H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEAZIBPQSXKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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